molecular formula C11H11F2NO2 B1474632 1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid CAS No. 1598528-25-6

1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid

Cat. No. B1474632
CAS RN: 1598528-25-6
M. Wt: 227.21 g/mol
InChI Key: LOQNRHMFRUSURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid, also known as (3,5-DFA) is an important chemical compound with a wide range of applications in scientific research. It is a key intermediate in the synthesis of a variety of biologically active compounds and has been used in the synthesis of drugs and other pharmaceuticals. In addition, it has been used in the synthesis of a range of industrial and consumer products.

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine Derivatives Synthesis : Azetidines, including variants derived from azetidine-3-carboxylic acid, are crucial in the synthesis of enantiopure compounds. For example, research demonstrates the practical asymmetric preparation of azetidine-2-carboxylic acid, highlighting the utility of azetidines in producing enantiomers from inexpensive chemicals through processes like intramolecular alkylation (Couty et al., 2005). Another study discusses the synthesis of amino acid-azetidine chimeras, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Chiral Azetidines Synthesis : Research into the synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed [3+1]-cycloaddition demonstrates the intricate methodologies employed to generate azetidine derivatives with precise stereocontrol, which are of high interest in drug development (Marichev et al., 2019).

Biological Activities and Applications

  • Pharmacological Discovery : The discovery of BAF312 (Siponimod), which involved azetidine derivatives, underscores the significance of these compounds in the development of new pharmaceuticals, particularly in the context of S1P receptor modulators for treating conditions like multiple sclerosis (Pan et al., 2013).

Utilization in Medicinal Chemistry

  • Drug Design Building Blocks : Azetidine-3-carboxylic acid derivatives represent a valuable motif in new chemical space for drug design. The gram-scale synthesis of protected 3-haloazetidines for the diversified synthesis of azetidine-3-carboxylic acids highlights their potential as versatile building blocks in medicinal chemistry (Ji et al., 2018).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with personal protective equipment and face protection. They should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNRHMFRUSURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.